molecular formula C16H21NO4 B6163756 rac-2,4-diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, trans CAS No. 174309-28-5

rac-2,4-diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, trans

Cat. No.: B6163756
CAS No.: 174309-28-5
M. Wt: 291.34 g/mol
InChI Key: DXLXLBWDINXHBH-KBPBESRZSA-N
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Description

rac-2,4-diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, trans is a racemic mixture of a four-membered azetidine ring derivative featuring diethyl ester groups at positions 2 and 4, a benzyl substituent at position 1, and a trans stereochemical configuration. Its molecular formula is inferred as C₁₆H₂₁NO₄ (based on analogs in –16), with a molecular weight of approximately 291.34 g/mol.

Properties

CAS No.

174309-28-5

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m0/s1

InChI Key

DXLXLBWDINXHBH-KBPBESRZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Structure and Substituent Variations

The compound’s closest analogs include:

Compound Name (CAS No.) Ring Structure Substituents Key Features
rac-2,4-diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, trans (174309-28-5) Azetidine (4-membered) 1-benzyl, 2,4-diethyl esters, trans configuration High rigidity; lipophilic benzyl group enhances membrane permeability
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) Pyrrolidine (5-membered) 4-amino, 2,4-dicarboxylate groups mGluR2/3 agonist; inhibits NLRP3 inflammasome
2,4-Dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate (1807933-83-0) Azetidine 1-benzyl, 2,4-dimethyl esters Lower molecular weight (263.29 g/mol); methyl esters may reduce metabolic stability vs. ethyl esters
2,4-Diethyl 1H-pyrrole-2,4-dicarboxylate (55942-40-0) Pyrrole (5-membered aromatic) Diethyl esters Aromatic ring alters electronic properties; potential for π-π interactions

Key Observations :

  • Substituents: Ethyl esters (vs. methyl) improve lipophilicity and in vivo stability . The benzyl group in the target compound enhances hydrophobicity, favoring blood-brain barrier penetration compared to APDC’s polar amino group .

Pharmacological and Functional Comparisons

Receptor Modulation
  • (2R,4R)-APDC : A well-characterized mGluR2/3 agonist with demonstrated efficacy in reducing pentylenetetrazole-induced seizures (ED₅₀ = 10 nmol, i.c.v.) and inhibiting NLRP3 inflammasome via ROS scavenging .
  • Target Compound: No direct pharmacological data is available. The benzyl group may confer selectivity for lipid-rich environments (e.g., CNS targets) .
Metabolic Stability
  • Ethyl esters (target compound) are more resistant to esterase hydrolysis than methyl esters (e.g., 2,4-dimethyl analog), extending plasma half-life .
  • Thiazolidine dicarboxylates (e.g., –12) exhibit poor bioavailability due to sulfur-related metabolic liabilities, whereas the target compound’s azetidine core lacks such vulnerabilities .

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